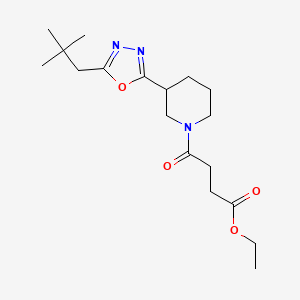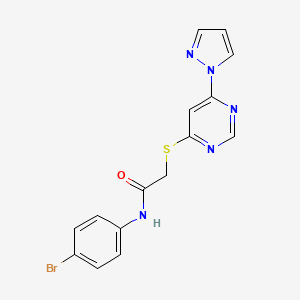
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (FMTT) is an organic compound that has been used in scientific research for a variety of applications. It is a five-membered heterocyclic compound containing a sulfur atom and two nitrogen atoms, and has been used as a ligand in coordination chemistry, as a catalyst in synthesis, and as an inhibitor in biochemical and physiological studies. FMTT has a wide range of applications and is of particular interest due to its relatively low toxicity and high stability.
作用机制
The mechanism of action of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. It is believed that 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol binds to the active site of cytochrome P450 enzymes and inhibits their activity. This inhibition is thought to be due to the formation of a stable coordination complex between 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and the cytochrome P450 enzyme. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is believed to bind to other enzymes, such as thiol-containing enzymes, and inhibit their activity.
Biochemical and Physiological Effects
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have a wide range of biochemical and physiological effects. In biochemical studies, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of thiol-containing enzymes and to affect the activity of other enzymes involved in metabolism. In physiological studies, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is relatively non-toxic and has a high degree of stability. However, there are some limitations to using 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not very soluble in organic solvents, so it must be used in relatively low concentrations.
未来方向
There are several potential future directions for research into 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of research is to further investigate the mechanism of action of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its effects on cytochrome P450 enzymes and other enzymes involved in metabolism. In addition, further research into the biochemical and physiological effects of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol could lead to the development of new drugs or treatments. Finally, further research into the synthesis of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol could lead to the development of more efficient and cost-effective methods of production.
合成方法
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods. The most common method is the reaction of 2-furylmethanol with 3-methylbenzothiazole-2-thiol in the presence of an aqueous base. This method produces 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in high yields and is relatively simple and inexpensive. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with 2-furylmethanol in the presence of a base, and the reaction of 2-furylmethanol with 3-methylbenzothiazole-2-thiol in the presence of a base.
科学研究应用
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been used for a variety of scientific research applications. It is commonly used as a ligand in coordination chemistry, as a catalyst in synthesis, and as an inhibitor in biochemical and physiological studies. 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been used as an inhibitor of cytochrome P450 enzymes and as a tool to study the mechanism of action of drugs. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in organic synthesis.
属性
IUPAC Name |
4-(furan-2-ylmethyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13-15-16-14(19)17(13)9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZWWKXJGNAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

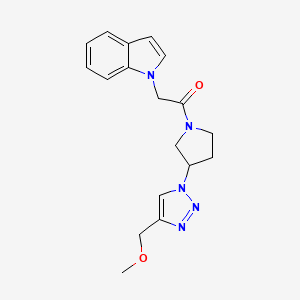
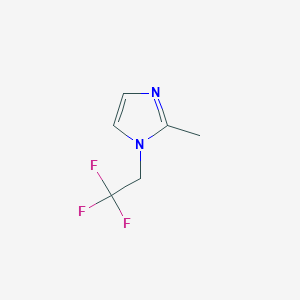
![N-[1-(propan-2-yl)piperidin-4-yl]formamide](/img/structure/B2788584.png)

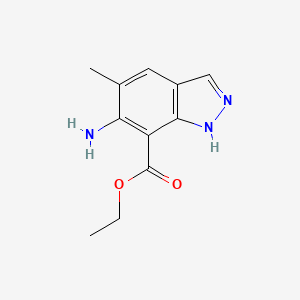
![5-Chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2788589.png)

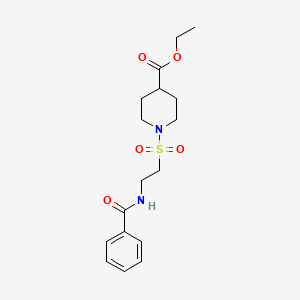

![(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788595.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2788597.png)
